![molecular formula C21H12ClF3N2O3 B2744591 N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241126-97-6](/img/structure/B2744591.png)
N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs Synthesis
Heterocyclic compounds with functional groups like the subject compound have been identified as promising lead molecules for the synthesis of new CNS acting drugs. These compounds' heteroatoms and structural diversity make them suitable candidates for developing treatments addressing CNS disorders, ranging from depression to convulsions, without the adverse effects common to many current CNS medications (S. Saganuwan, 2017).
Optical Sensors
Compounds containing heteroatoms, similar to the compound , are significant in organic chemistry for their ability to act as recognition units in the synthesis of optical sensors. Their structural flexibility and chemical reactivity make them suitable for creating sensing materials for biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds enhances their utility as exquisite sensing probes (Gitanjali Jindal & N. Kaur, 2021).
Bioactive Heterocyclic Compounds
The research indicates that hydroxycoumarins, a class of compounds similar to the subject compound, are significant due to their chemical, photochemical, and biological properties. Their utility spans across pharmaceutical, perfumery, and agrochemical industries, highlighting their importance in synthetic organic chemistry and applications in biology (Jules Yoda, 2020).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, related to the structure of the discussed compound, is crucial for developing medicinal and pharmaceutical products due to its wide range of synthetic applications and bioavailability. Hybrid catalysts are employed to synthesize such scaffolds, demonstrating the role of these compounds in the development of lead molecules for therapeutic applications (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Environmental and Toxicological Studies
Fluorinated chemicals, including derivatives similar to the discussed compound, are of environmental concern due to their persistence and potential toxicological effects. Studies on microbial degradation of polyfluoroalkyl chemicals offer insights into the environmental fate and effects of these substances, indicating the need for careful assessment and management to mitigate their impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Orientations Futures
Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic due to their wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to have a wide range of targets in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have been found in several pharmaceutical and veterinary products .
Mode of Action
For instance, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridines contribute to their biological activities .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines can influence their pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives can exhibit numerous pharmacological activities .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines can influence their stability and efficacy in different environments .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2O3/c22-12-7-5-11(6-8-12)10-26-19(29)15-9-14-17(28)13-3-1-2-4-16(13)30-20(14)27-18(15)21(23,24)25/h1-9H,10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAENQDFBWSZUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
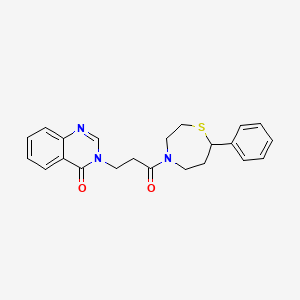
![(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2744509.png)
![N-phenyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744513.png)
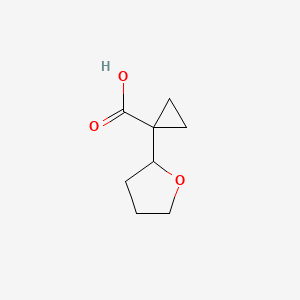
![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)

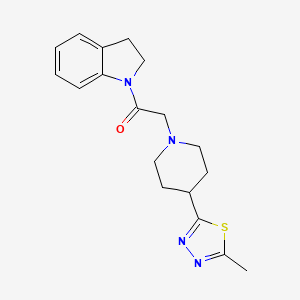
![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)
![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)
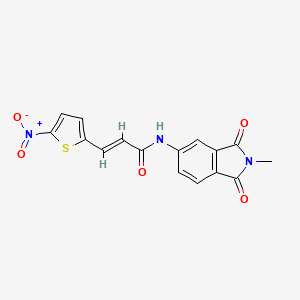
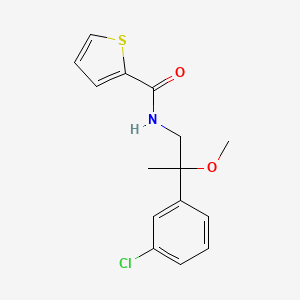
![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)
